2-Chlorobenzoic acid
Description
Significance in Organic Synthesis and Chemical Research
2-Chlorobenzoic acid is a valuable building block in organic synthesis due to the reactivity of its constituent functional groups: the carboxylic acid and the carbon-chlorine bond. The carboxylic acid group readily undergoes reactions such as esterification and amidation, while the chlorine atom can be substituted through various nucleophilic aromatic substitution reactions. wikipedia.orgmultichemindia.com This dual reactivity allows for the construction of a diverse range of chemical structures.
Its utility is demonstrated in its application as a reagent in analytical chemistry and as a foundational molecule for exploring novel chemical reactions and developing new materials. chemimpex.comsxzorui.com Researchers utilize this compound to create functionalized molecules, leveraging its acidic and electrophilic characteristics. multichemindia.com The compound's solubility in common organic solvents like ethanol (B145695) and acetone (B3395972) further enhances its practicality in a laboratory setting. abchemicalindustries.com
Role as a Key Intermediate in Advanced Chemical Synthesis
The role of this compound as a key intermediate is central to numerous manufacturing processes, particularly in the pharmaceutical and agrochemical industries. hashnode.dev It is a precursor in the synthesis of active pharmaceutical ingredients (APIs), including nonsteroidal anti-inflammatory drugs (NSAIDs). multichemindia.comsxzorui.com For instance, the well-known anti-inflammatory drug Diclofenac is synthesized from this compound and 2,6-dichloroaniline. mdpi.com
In the agrochemical sector, it is an intermediate for producing herbicides, fungicides, and insecticides. multichemindia.comsxzorui.com Its structural framework is incorporated into the final active ingredients that are effective for pest and weed management. multichemindia.com Furthermore, it is employed in the manufacturing of dyes and pigments for textiles and coatings. sxzorui.com The compound can be converted into 2-chlorobenzoyl chloride, another important chemical intermediate. multichemindia.com
Contemporary Research Directions and Challenges
Current research involving this compound is multifaceted. One significant area of investigation is the development of more sustainable and efficient manufacturing processes. This includes research into "green" synthesis methods to create this compound and its derivatives, aiming to reduce environmental impact. hashnode.dev
Another research focus is its application in material science, where it is used in the synthesis of polymers and resins to impart desirable properties such as durability. chemimpex.com There is also ongoing research into its derivatives. For example, 5-bromo-2-chlorobenzoic acid, a derivative of this compound, is a key intermediate in the synthesis of new antidiabetic drugs. google.comgoogle.com
Additionally, studies are exploring the biodegradation of this compound. Research has shown that certain microorganisms, like Pseudomonas aeruginosa, can degrade it, which has implications for environmental remediation. chemicalbook.inebi.ac.uk Challenges in the field include improving the selectivity of reactions, such as the bromination of this compound to produce specific isomers, and mitigating the formation of unwanted byproducts. google.com
Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅ClO₂ |
| Molecular Weight | 156.57 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 139-143 °C |
| Boiling Point | 285 °C |
| Density | 1.54 g/cm³ |
| pKa | 2.89 |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether. |
Key Applications of this compound in Synthesis
| Industry | Application |
| Pharmaceuticals | Intermediate for Active Pharmaceutical Ingredients (APIs), including anti-inflammatory and antimicrobial drugs. sxzorui.com |
| Agrochemicals | Precursor for herbicides, fungicides, and insecticides. multichemindia.com |
| Dyes and Pigments | Component in the manufacturing of organic dyes and pigments. sxzorui.com |
| Polymers | Used in the synthesis of polymers and resins. chemimpex.com |
| Chemical Synthesis | Starting material for other intermediates like 2-chlorobenzoyl chloride. multichemindia.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chlorobenzoic acid | |
|---|---|---|
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InChI |
InChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) | |
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InChI Key |
IKCLCGXPQILATA-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)Cl | |
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Molecular Formula |
C7H5ClO2 | |
| Record name | O-CHLOROBENZOIC ACID | |
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Related CAS |
7250-60-4 (nickel(2+)-salt), 17264-74-3 (sodium salt/solvate) | |
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DSSTOX Substance ID |
DTXSID4024771 | |
| Record name | 2-Chlorobenzoic acid | |
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Molecular Weight |
156.56 g/mol | |
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Physical Description |
Crystals or fine fluffy white powder. (NTP, 1992), Solid; [Merck Index] White powder; [MSDSonline] | |
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Boiling Point |
Sublimes (NTP, 1992) | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), SOL IN 900 PARTS COLD WATER; MORE SOL IN HOT WATER; FREELY SOL IN ALCOHOL, ETHER., SOL IN ACETONE, BENZENE, SOLUBLE IN METHANOL, 2087 mg/l at 25 °C in water | |
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Density |
1.544 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.544 AT 20 °C/4 °C | |
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Vapor Pressure |
0.00066 [mmHg], 6.6X10-4 mm Hg at 25 °C (extrapolated) | |
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Color/Form |
MONOCLINIC PRISMS FROM WATER | |
CAS No. |
118-91-2, 26264-09-5 | |
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| Record name | 2-Chlorobenzoic acid | |
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| Record name | Benzoic acid, 2-chloro- | |
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Melting Point |
288 °F (NTP, 1992), 142 °C | |
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Advanced Synthetic Methodologies and Chemical Transformations Involving 2 Chlorobenzoic Acid
Innovative Synthesis Routes for 2-Chlorobenzoic Acid
This compound, a key precursor for various pharmaceuticals, dyes, and food additives, can be synthesized through several innovative routes. acs.org Modern methodologies focus on improving efficiency, yield, and environmental sustainability compared to traditional methods.
Oxidation Pathways from Substituted Toluene Precursors
A primary method for synthesizing this compound is through the oxidation of 2-chlorotoluene (B165313). acs.orgorgchemres.org This process involves the conversion of the methyl group of 2-chlorotoluene into a carboxylic acid functional group. Various oxidizing agents and catalytic systems have been developed to optimize this transformation.
A common laboratory-scale synthesis employs potassium permanganate (B83412) (KMnO₄) as the oxidizing agent. acs.orgnih.gov The reaction is typically carried out in water, and upon completion, the mixture is treated with hydrochloric acid to precipitate the this compound. nih.gov For instance, reacting 2-chlorotoluene with potassium permanganate in boiling water for several hours can yield 76–78% of the desired product after purification. nih.gov
More advanced and environmentally conscious methods utilize ozone (O₃) as a "ballastless" oxidant, which avoids the generation of large amounts of toxic wastewater associated with permanganate oxidation. rsc.org Studies have shown that the liquid-phase oxidation of 2-chlorotoluene with ozone can be highly selective. In acetic acid, the reaction's selectivity towards the methyl group can be significantly increased from 18.0% to 92.5% by raising the temperature to 90°C and introducing cobalt (II) acetate (B1210297) as a catalyst. researchgate.net This catalytic system leads to the formation of this compound with a yield of 88.0%. researchgate.net Other research has explored gas-phase oxidation using heterogeneous catalysts like V–Mo–O systems supported on Al₂O₃, which can also yield this compound, although the primary products might be other compounds like monochloromaleic anhydride (B1165640) depending on the reaction conditions. proquest.comhimedialabs.com
Table 1: Comparison of Oxidation Methods for 2-Chlorotoluene
| Oxidizing Agent | Catalyst | Solvent | Temperature | Yield of this compound | Reference |
| Potassium Permanganate (KMnO₄) | None | Water | Boiling | 76-78% | nih.gov |
| Ozone (O₃) | Cobalt (II) Acetate | Acetic Acid | 90°C | 88.0% | researchgate.net |
Hydrolytic Transformations of Chlorinated Aromatic Nitriles
Another significant synthetic route is the hydrolysis of chlorinated aromatic nitriles, specifically 2-chlorobenzonitrile (B47944). wikipedia.orgfrontiersin.org This reaction converts the nitrile group (-C≡N) into a carboxylic acid group (-COOH) through the action of water, typically in the presence of an acid or a base. frontiersin.orgresearchgate.net
Acid-catalyzed hydrolysis involves heating 2-chlorobenzonitrile with a strong acid like hydrochloric acid. wikipedia.org In a typical procedure, a mixture of 2-chlorobenzonitrile and concentrated hydrochloric acid in water is heated to 100–110°C for 6 to 8 hours. wikipedia.org After cooling, the precipitated this compound is filtered, washed, and dried, achieving a high yield of 98% with excellent purity. wikipedia.org
Base-catalyzed hydrolysis is also an effective method. tandfonline.comacs.org In this process, the nitrile is treated with a strong base, such as an alkali, to form a carboxylate salt. tandfonline.comacs.org This intermediate is then acidified with a protonic acid to yield the final this compound. tandfonline.comacs.org While basic hydrolysis can be advantageous to avoid side reactions like the dehydration of sensitive functional groups, acidic conditions are commonly employed for the direct synthesis of this compound from 2-chlorobenzonitrile. researchgate.net
Derivatization Strategies of this compound
The chemical reactivity of this compound allows for various derivatization strategies, particularly at the chlorine-substituted carbon. N-arylation and amination reactions are of significant importance, leading to the formation of N-aryl anthranilic acids, which are precursors to valuable compounds like acridones and various pharmaceuticals. acs.orgnih.gov
N-Arylation and Amination Reactions
These reactions involve the formation of a new carbon-nitrogen bond by replacing the chlorine atom of this compound with an amine.
The Ullmann condensation is a classic and industrially relevant method for the N-arylation of this compound. orgchemres.orgwikipedia.org This reaction involves the copper-promoted coupling of an aryl halide with an amine. wikipedia.org The synthesis of N-phenylanthranilic acid from this compound and aniline (B41778) is a representative example of this transformation. himedialabs.comwikipedia.org
Modern advancements in Ullmann-type reactions have focused on improving catalyst efficiency and reaction conditions. Research has demonstrated that a combination of copper (Cu) and cuprous oxide (Cu₂O) can effectively catalyze the amination of 2-chlorobenzoic acids with various aniline derivatives, eliminating the need for protecting the carboxylic acid group. nih.gov These reactions can proceed with both electron-rich and electron-deficient anilines, as well as sterically hindered ones. nih.gov The choice of base is critical; for instance, using K₃PO₄ as the base in diethylene glycol at 130°C can result in a 90% yield of the N-arylated product. nih.gov Other successful catalytic systems include copper(I) iodide (CuI) and the use of ligands like L-proline or 2-N,N-dimethylaminoethanol to facilitate the coupling. rsc.orgresearchgate.net Copper nanoparticles have also been investigated as efficient and cost-effective catalysts for these aminations. orgchemres.org
Table 2: Selected Copper-Catalyzed Aminations of this compound
| Amine Reactant | Catalyst System | Base | Solvent | Temperature | Yield | Reference |
| Aniline | Cu / Cu₂O | K₃PO₄ | Diethylene Glycol | 130°C | 90% | nih.gov |
| Aniline | Anhydrous Copper Sulfate (B86663) | K₂CO₃ | Dry Media (Microwave) | 240W | 98% | tandfonline.com |
| Aniline Derivatives | Copper Powder | K₂CO₃ | Water (Microwave) | - | 85-94% | researchgate.net |
| Aminothiazoles | Cu / CuI | Pyridine | DMF (Ultrasound) | 25°C | 84-98% | researchgate.net |
In a significant advancement towards greener and more efficient synthesis, microwave-assisted organic synthesis has been applied to the amination of chlorobenzoic acid derivatives. Notably, a catalyst-free method has been developed for the regioselective amination of 2-chloro-5-nitrobenzoic acid. acs.orgnih.govacs.org
In this procedure, 2-chloro-5-nitrobenzoic acid is reacted with a diverse range of aliphatic and aromatic amines under microwave irradiation without any added solvent or catalyst. acs.org The reactions are completed within short timeframes (5-30 minutes) at temperatures between 80-120°C, affording the N-substituted 5-nitroanthranilic acid derivatives in yields of up to >99%. acs.orgnih.gov The presence of the electron-withdrawing nitro group on the aromatic ring activates the substrate for nucleophilic aromatic substitution, facilitating the reaction even without a transition metal catalyst. mdpi.com This method is suitable for upscaling and provides access to a wide array of building blocks for potential drug development. acs.org
Microwave irradiation has also been successfully used to accelerate traditional Ullmann condensations. For example, the reaction of this compound with aniline derivatives in the presence of anhydrous copper sulfate can be completed in as little as 90 seconds under microwave irradiation in a dry media, yielding the product in 98% yield. researchgate.nettandfonline.com This demonstrates the dual benefit of microwave technology in either enabling catalyst-free reactions for activated substrates or dramatically shortening reaction times for catalyzed transformations. tandfonline.com
Synthesis of Halogenated Benzoic Acid Derivatives
The synthesis of halogenated benzoic acid derivatives from this compound is a critical process for creating intermediates used in pharmaceuticals and agrochemicals. These methods often focus on achieving high regioselectivity and yield.
The selective halogenation of this compound allows for the introduction of additional halogen atoms at specific positions on the aromatic ring, leading to the formation of di- and poly-halogenated benzoic acids. A notable example is the synthesis of 5-bromo-2-chlorobenzoic acid. This is achieved through a monobromination reaction using an N-bromosuccinimide (NBS) in a sulfuric acid system. google.com The use of a catalyst, such as sodium sulfite (B76179), sodium sulfide, or potassium sulfide, is crucial for directing the bromination to the 5-position and inhibiting the formation of the undesired 4-bromo-2-chlorobenzoic acid isomer. google.com This method boasts a high yield of up to 85% and a product purity of over 99.5%. google.com
The reaction conditions are typically maintained at a temperature between 10 and 50 °C. google.com The process is advantageous due to its simplicity, the low cost and ready availability of the starting materials, and the high purity of the product obtainable after a single refining step. google.com Another approach involves the direct halogenation of 2-aminobenzoic acid followed by subsequent reactions to introduce the chloro and bromo groups. For instance, bromine can be introduced via electrophilic substitution using Br₂/FeBr₃ at a controlled temperature of 40–60°C to prevent over-bromination.
Halogenation can also be a key step in multi-step syntheses starting from this compound. For example, in the synthesis of mesalazine, this compound is first nitrated to produce 5-nitro-2-chlorobenzoic acid as the major isomer. chemrxiv.org This intermediate then undergoes further transformations. chemrxiv.org The direct conversion of carboxylic acids to organic halides, known as halodecarboxylation, offers an alternative route. nih.govacs.org This process involves the cleavage of the carbon-carbon bond adjacent to the carboxylic group and trapping the resulting intermediate with a halogen source. nih.govacs.org However, for some aromatic acids like benzoic acid and its derivatives, the yields can be low. nih.govacs.org
Cyclic Condensation Reactions for Heterocyclic Scaffolds
This compound is a valuable precursor in cyclic condensation reactions for the synthesis of various heterocyclic scaffolds, which are important in medicinal chemistry and materials science.
One notable application is the Ullmann condensation. A microwave-promoted Ullmann condensation of 2-chlorobenzoic acids with 2-aminopyridines in a dry media provides an efficient route to substituted 11H-pyrido[2,1-b]quinazolin-11-ones. researchgate.net This reaction proceeds through the formation of a 2-(2-pyridinyl)amino benzoic acid intermediate, which then cyclizes. researchgate.net Optimal yields are achieved under specific microwave irradiation conditions, for instance, at a potency of 400 W for 4 minutes. researchgate.net
Another significant application is in the synthesis of nitrogen-containing heterocyclic compounds through Direct Imine Acylation (DIA). whiterose.ac.uk In this method, functionalized carboxylic acids, including this compound derivatives, are activated in situ with a coupling agent like T3P. This activated acid then reacts with an imine to form an N-acyliminium ion, which is subsequently trapped by a nucleophile present on the carboxylic acid. This versatile, one-pot method allows for the synthesis of a wide array of heterocycles, including aromatic and aliphatic structures. whiterose.ac.uk For example, the reaction of imines with ortho-substituted benzoic acids bearing oxygen, nitrogen, or sulfur nucleophiles leads to the formation of various heterocyclic systems. whiterose.ac.uk
Furthermore, this compound can be utilized in the synthesis of other complex polycyclic heteroarenes. researchgate.net For instance, it can serve as a starting material for creating cyclic diaryliodonium salts, which are potent electrophilic aryl donors and precursors for various hetero- and carbocycles. researchgate.net These iodonium (B1229267) salts can then undergo tandem dual arylations to construct complex polycyclic systems like N-acyl carbazoles, phenoxazines, and acridines. researchgate.net
Formation of Esters and Schiff Bases
This compound readily undergoes esterification and can be a precursor for the synthesis of Schiff bases, which are compounds with various applications, including in medicinal chemistry.
Esterification of this compound can be achieved through classical methods such as Fischer esterification, which involves an acid-catalyzed reaction with an alcohol under reflux, or Steglich esterification, which uses N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) under milder conditions. vulcanchem.com For example, 4-bromobenzyl 2-chlorobenzoate (B514982) is formed by the condensation of this compound and 4-bromobenzyl alcohol. vulcanchem.com In some cases, palladium catalysts can be employed. For instance, PdCl₂ in the presence of H₂O₂ in methanol (B129727) can catalyze the oxidation of benzaldehyde (B42025) to benzoic acid, which is then esterified to methyl benzoate (B1203000) in a one-pot synthesis. chemicalpapers.com
Schiff bases, characterized by an imine (-N=CH-) group, can be synthesized from derivatives of this compound. rdd.edu.iqnih.gov Typically, this involves the condensation of an amino-substituted derivative with an aldehyde or ketone. For example, a new Schiff base ligand has been synthesized from 2-aminobenzoic acid, which first reacts with 1,2-dichloroethane (B1671644) to form a precursor, followed by a reaction with salicylaldehyde. rdd.edu.iq Studies have shown that Schiff bases derived from this compound can exhibit significant antimicrobial activity. nih.govresearchgate.net In some cases, these Schiff bases have demonstrated greater potency than the corresponding esters. nih.govresearchgate.net The synthesis of Schiff base esters often involves the reaction of a Schiff base containing a carboxylic acid group with a phenol (B47542) or alcohol in the presence of a coupling agent like DCC and a catalyst such as DMAP. nih.govmdpi.com
Mechanistic Investigations of Synthetic Processes
Understanding the mechanisms of synthetic processes involving this compound is crucial for optimizing reaction conditions and improving product selectivity. This involves studying reaction kinetics, identifying rate-limiting steps, and elucidating the role of catalysts.
The study of reaction kinetics can also reveal the order of a reaction with respect to each reactant, which helps in constructing the rate equation. savemyexams.comsavemyexams.com For instance, if a reactant's concentration change directly affects the reaction rate while others are held constant, its order in the rate equation can be determined. savemyexams.com The species involved in the rate-determining step are those that appear in the rate equation. savemyexams.comsavemyexams.com
In the oxidation of 2,4-dichlorobenzoic acid by dichromate, the reaction was found to be first order with respect to both the oxidant and the substrate. tsijournals.com The rate of this reaction increases with increasing acidity. tsijournals.com By studying the reaction at different temperatures, activation parameters such as the heat of activation can be calculated, providing further mechanistic insights. tsijournals.com
Catalysts and reaction conditions play a pivotal role in controlling the selectivity of reactions involving this compound. The choice of catalyst can direct a reaction towards a specific product over others.
In the palladium-catalyzed reactions of benzaldehyde, the oxidant load is a key factor in controlling selectivity. chemicalpapers.com A high excess of hydrogen peroxide as an oxidant leads to the formation of benzoic acid with high selectivity, while a lower ratio results in a mixture of the acid and its ester. chemicalpapers.com In the absence of an oxidant, a palladium catalyst can promote the condensation of benzaldehyde with an alcohol to form an acetal. chemicalpapers.com This demonstrates that by carefully adjusting the reaction conditions, the same catalyst can be used to produce different products. chemicalpapers.com
In the synthesis of 5-bromo-2-chlorobenzoic acid, the addition of a sulfur-containing catalyst like sodium sulfite is crucial for achieving high regioselectivity. google.com This catalyst influences the position of the incoming sulfo group on the aromatic ring, thereby inhibiting the formation of the 4-bromo isomer. google.com
The development of advanced analytical tools allows for real-time monitoring of reactions, which in turn facilitates the optimization of reaction conditions for improved selectivity. chemrxiv.org For example, in a multi-step synthesis starting from this compound, process analytical technology (PAT) tools like NMR, UV/vis, and IR spectroscopy can be used to monitor the effects of flow rate, temperature, and stoichiometry on the reaction outcome. chemrxiv.org This level of process understanding and control is essential for developing efficient and selective synthetic routes. chemrxiv.org
The choice of ligand in metal-catalyzed reactions can also significantly impact selectivity and reaction efficiency. rsc.org Different ligands can lead to faster reaction times, higher yields, and the suppression of side reactions by influencing the rates of key steps in the catalytic cycle, such as oxidative addition and transmetallation. rsc.org
Disproportionation Reactions of Related Aromatic Aldehydes
A significant reaction pathway for aromatic aldehydes lacking α-hydrogens, such as derivatives of benzaldehyde, is the disproportionation reaction, famously known as the Cannizzaro reaction. wikipedia.orgdoubtnut.com Discovered by Stanislao Cannizzaro in 1853, this reaction involves the base-induced self-oxidation and reduction of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid. wikipedia.orgbyjus.com This transformation is particularly relevant for understanding the reactivity of substituted benzaldehydes, including chloro-substituted analogs.
The reaction is typically carried out in the presence of a strong base, such as concentrated potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). wikipedia.orgdoubtnut.com In this process, one molecule of the aldehyde is oxidized to the corresponding carboxylic acid (in its salt form), while a second molecule is reduced to the corresponding primary alcohol. wikipedia.orgbeilstein-journals.org For instance, the treatment of benzaldehyde with potassium hydroxide yields benzyl (B1604629) alcohol and potassium benzoate. wikipedia.org
The mechanism of the Cannizzaro reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of an aldehyde molecule. byjus.comrsc.org This initial step forms a tetrahedral intermediate. rsc.org Subsequently, a hydride ion is transferred from this intermediate to the carbonyl carbon of a second aldehyde molecule. rsc.orgvedantu.com This hydride transfer is the rate-determining step of the reaction. vedantu.com The final products, an alcohol and a carboxylate salt, are formed after a proton exchange. wikipedia.org
Aromatic aldehydes with electron-withdrawing substituents, such as a chloro group, tend to react faster than unsubstituted benzaldehyde due to the increased electrophilicity of the carbonyl carbon. rsc.org The reaction of 2-chlorobenzaldehyde (B119727), an aldehyde structurally related to this compound, with potassium hydroxide serves as a direct example of this disproportionation. libretexts.orgchegg.com This reaction yields 2-chlorobenzyl alcohol and potassium 2-chlorobenzoate. chegg.com
A solvent-free variation of this reaction has been reported, where liquid 2-chlorobenzaldehyde is ground with potassium hydroxide in a mortar and pestle, demonstrating the feasibility of the reaction under mechanochemical conditions. wikipedia.orglibretexts.org
The general transformation for the Cannizzaro reaction of a substituted benzaldehyde can be represented as:
2 ArCHO + OH⁻ → ArCH₂OH + ArCOO⁻
Under ideal conditions, the reaction produces a 1:1 molar ratio of the alcohol and the carboxylic acid, resulting in a theoretical maximum yield of 50% for each product from the starting aldehyde. wikipedia.orgvedantu.com To circumvent this limitation and improve the yield of a more valuable product, the crossed Cannizzaro reaction can be employed. byjus.com This variation uses a sacrificial aldehyde, often formaldehyde, which is preferentially oxidized, thereby increasing the yield of the alcohol from the other aldehyde. byjus.comlibretexts.org
Detailed findings from a representative Cannizzaro reaction of a related aromatic aldehyde, p-chlorobenzaldehyde, are presented below.
Computational Chemistry and Theoretical Studies of 2 Chlorobenzoic Acid
Quantum Chemical Calculations and Conformer Analysis
Density Functional Theory (DFT) Applications in Molecular Structure and Potential Energy Landscapes
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular structure and potential energy landscape of 2-chlorobenzoic acid. mdpi.comnih.gov DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to determine the optimized geometries and vibrational frequencies of the molecule. researchgate.netresearchgate.net
Studies have focused on the conformational landscape, which is primarily defined by the orientation of the carboxylic acid group relative to the benzene (B151609) ring. mdpi.comnih.gov For this compound, calculations predict non-planar minimum energy structures. mdpi.com The potential energy surface reveals the existence of different conformers, with the cis and trans forms being of particular interest. In the case of this compound, the cis-I conformer, where the hydroxyl group of the carboxylic acid is oriented away from the chlorine atom, is predicted to be the most stable. mdpi.com The energy difference between the conformers is generally small, indicating the possibility of their coexistence at room temperature. mdpi.com
The potential energy profiles for the internal rotation around the C-C and C-O bonds of the carboxylic group have been calculated to understand the barriers to interconversion between conformers. mdpi.com These calculations help in rationalizing experimental data from gas-phase studies and matrix isolation infrared spectroscopy. mdpi.comnih.gov The theoretical vibrational frequencies calculated using DFT methods show good agreement with experimental FT-IR and FT-Raman spectra, aiding in the assignment of vibrational modes. researchgate.net
Table 1: Calculated Relative Energies of this compound Conformers This table is based on data from theoretical calculations and may not reflect experimental values.
| Conformer | Relative Energy (kJ·mol⁻¹) |
|---|---|
| cis-I | 0.00 |
| cis-II | 0.24 |
| trans | 28.56 |
cis-I and cis-II refer to different non-planar cis conformations. The trans conformer is significantly higher in energy. mdpi.com
Analysis of Intermolecular Interactions in Crystalline Phases
In the crystalline phase, this compound molecules are involved in a network of intermolecular interactions that dictate the crystal packing. A key feature is the formation of hydrogen-bonded dimers through the carboxylic acid groups, a common motif in carboxylic acids. core.ac.uk
The analysis of intermolecular interactions helps in understanding the stability of different crystalline forms and in the design of new co-crystals with desired properties. rsc.org The energies of these interactions can be quantified using computational methods, revealing that while the primary hydrogen bonds are the strongest, the cumulative effect of weaker interactions is substantial for the crystal's stability. iucr.org
Table 2: Types of Intermolecular Contacts in a this compound Containing Co-crystal This table illustrates the percentage contribution of different intermolecular contacts to the Hirshfeld surface, derived from a study on a co-crystal of 2,2′-dithiodibenzoic acid, this compound, and N,N-dimethylformamide.
| Contact Type | Percentage Contribution |
|---|---|
| H···H | Varies |
| H···O/O···H | Varies |
| H···C/C···H | Varies |
| H···S/S···H | Varies |
| H···Cl/Cl···H | Varies |
The specific percentages for each contact provide a quantitative measure of their prevalence in the crystal structure. iucr.org
Thermochemical Properties from Theoretical Calculations
Ab Initio Methods for Enthalpies of Formation and Strain
Ab initio quantum chemical methods are instrumental in determining the thermochemical properties of this compound, such as its enthalpy of formation. acs.orgnih.gov High-level composite methods like G3(MP2) theory have been used to perform these calculations. acs.orgacs.org This method provides a high degree of accuracy for calculating the energies of molecules. acs.org
The standard molar enthalpy of formation in the gaseous state (ΔfH°(g)) at 298.15 K can be reliably obtained by combining experimental data, such as enthalpies of sublimation, with theoretically calculated values. acs.orgnih.gov Theoretical calculations often employ isodesmic or homodesmic reactions, where the number and types of bonds are conserved, to reduce computational errors and achieve results that are in excellent agreement with experimental findings. acs.org
These calculations also allow for the assessment of strain enthalpy, which provides insight into the energetic consequences of steric and electronic effects arising from the substitution pattern on the benzene ring. acs.org
Table 3: Experimental and Calculated Gaseous Enthalpy of Formation of this compound
| Method | ΔfH°(g) at 298.15 K (kJ·mol⁻¹) |
|---|---|
| Experimental | -330.9 ± 1.8 |
| G3(MP2) (from homodesmic reactions) | -330.1 |
The close agreement between the experimental and high-level ab initio calculated values demonstrates the reliability of the theoretical methods. acs.org
Molecular Modeling of Reaction Mechanisms
Proton Transfer Dynamics and Mechanism Elucidation (e.g., Hydrogen Atom Transfer)
Molecular modeling has been applied to investigate the dynamics of proton transfer in systems involving this compound. buketov.edu.kz A theoretical study on the proton transfer between substituted benzoic acids and the 3,6-di-tert-butyl-2-hydroxyphenoxyl (DTBPO) radical has provided insights into the underlying mechanism. buketov.edu.kz
By modeling the reaction pathways and calculating the geometric and kinetic parameters, it was determined that the intermolecular proton exchange proceeds via a Hydrogen Atom Transfer (HAT) mechanism. buketov.edu.kz This is in contrast to a Proton-Coupled Electron Transfer (PCET) mechanism. The calculations were performed using DFT at the UB3LYP/6-31G+(d,p) level of theory, including procedures to locate transition states and map the intrinsic reaction coordinate. buketov.edu.kz
The study noted that for ortho-substituted isomers like this compound, the coplanarity of the transition state structure is disrupted, which influences the proton transfer mechanism. buketov.edu.kz The analysis of charge distribution, dipole moment, and electrostatic potential along the reaction coordinate further elucidates the dynamics of the transfer process. buketov.edu.kz While a specific theoretical activation barrier for this compound was part of a broader study, the general findings indicate that the ortho-substituent affects the transition state geometry and, consequently, the reaction kinetics. buketov.edu.kz
Regioselectivity and Stereoselectivity Predictions
Computational chemistry provides powerful tools to predict the outcomes of chemical reactions, including regioselectivity and stereoselectivity. For this compound, theoretical studies can elucidate the preferred positions for chemical attack and the spatial arrangement of atoms in the products of its reactions.
Regioselectivity Predictions:
The regioselectivity of reactions involving this compound is primarily governed by the electronic effects of the chloro and carboxyl substituents on the benzene ring. Both the chlorine atom and the carboxylic acid group are electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution. However, they have different directing effects. The chlorine atom is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, while the carboxylic acid group is a meta-director due to its strong electron-withdrawing inductive and resonance effects.
Computational studies, often employing Density Functional Theory (DFT), can quantify these electronic effects by calculating electron density distributions and molecular orbital energies. For electrophilic aromatic substitution on this compound, DFT calculations can predict the relative energies of the intermediates formed upon attack at the different available positions on the ring (ortho, meta, and para to the chlorine). The position leading to the most stable intermediate is predicted to be the major product.
In general, for electrophilic attack on this compound, the directing effects of the two substituents are in opposition. The chlorine at position 2 directs incoming electrophiles to positions 4 and 6, while the carboxylic acid at position 1 directs to position 5. Computational models help to resolve this conflict by providing a quantitative measure of the activation barriers for substitution at each position. For instance, a DFT study on the electrophilic substitution of benzoic acid compounds indicated that the positional selectivity can be predicted using local nucleophilic Parr functions. semanticscholar.org In the case of this compound, the interplay of the deactivating but ortho-para directing chloro group and the deactivating and meta-directing carboxylic acid group creates a complex scenario where computational predictions are invaluable for determining the most likely site of reaction.
A study on the rhodium-catalyzed annulation of alkoxy-substituted benzoic acids with alkynes highlighted that regioselectivity can be influenced by both steric and coordination effects of the substituents, as evidenced by X-ray diffraction and DFT calculations. mdpi.com While not directly on this compound, this suggests that for reactions involving transition metal catalysts, computational modeling of the catalyst-substrate interactions is crucial for accurately predicting regioselectivity.
Stereoselectivity Predictions:
Theoretical and computational studies on the stereoselectivity of reactions involving this compound are less commonly reported in the literature compared to regioselectivity. Stereoselectivity becomes a critical aspect in reactions where new chiral centers are formed. For instance, in the synthesis of derivatives from this compound that involve asymmetric transformations, computational methods can be employed to predict the favored stereoisomer.
Theoretical investigations can model the transition states of reactions leading to different stereoisomers. The relative energies of these transition states, calculated using methods like DFT, can predict which stereochemical outcome is kinetically favored. For example, in a study on the epoxidation of a β-himachalene derivative with meta-chloroperbenzoic acid, DFT calculations were used to analyze the potential energy surface and determine the origin of stereoselectivity, which was attributed to the difference in transition state energies. nsf.gov While this study does not directly involve this compound, the principles of using computational chemistry to predict stereoselectivity are transferable.
In the context of organocatalysis, computational studies have been instrumental in understanding and predicting stereoselectivity. For example, in chiral phosphoric acid organocatalysis, noncovalent interactions between the catalyst, substrate, and reactants play a key role in controlling stereoselectivity, and these interactions can be modeled computationally. dergipark.org.tr Should this compound or its derivatives be used in such catalytic systems, similar computational approaches could be applied to predict the stereochemical outcome.
Despite the powerful predictive capabilities of computational chemistry, specific and detailed theoretical studies on the stereoselectivity of reactions of this compound itself are not widely available in the reviewed literature.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools in medicinal chemistry for predicting the activity of new compounds and for understanding the structural features that are important for a particular biological effect.
Correlation of Structural Descriptors with Biological Activity
Several QSAR studies have been conducted on derivatives of this compound, particularly focusing on their antimicrobial activities. These studies have identified various structural descriptors that correlate with the observed biological effects.
In this particular study, various Schiff's bases and esters of this compound were synthesized. The results of the antimicrobial screening indicated that the synthesized compounds generally exhibited greater antibacterial potential against Gram-negative bacteria, such as Escherichia coli, compared to Gram-positive bacteria. jddtonline.infonih.govthieme-connect.com Furthermore, the Schiff's bases of this compound were found to be more potent antimicrobial agents than their ester counterparts. jddtonline.infonih.govthieme-connect.com One of the synthesized compounds emerged as a particularly potent antimicrobial agent, with activity comparable to the standard drug norfloxacin (B1679917) against E. coli. jddtonline.infonih.govthieme-connect.com
The developed QSAR models from this research provide a quantitative framework for understanding how structural modifications to the this compound scaffold can influence antimicrobial activity. The positive correlation with the molecular connectivity indices suggests that molecules with a certain degree of branching and connectivity are more likely to exhibit higher antimicrobial potency.
Below is an interactive data table summarizing the key findings from a QSAR study on this compound derivatives, illustrating the correlation between structural descriptors and antimicrobial activity.
| Compound Type | Key QSAR Descriptors | Correlation with Antimicrobial Activity |
| Schiff's Bases of this compound | Second-order molecular connectivity index (²χ) | Governs antibacterial and antifungal activity. jddtonline.infonih.govthieme-connect.com |
| Esters of this compound | Valence second-order molecular connectivity index (²χv) | Influences overall antimicrobial potential. jddtonline.infonih.govthieme-connect.com |
Another QSAR analysis on substituted anilides, which can be considered derivatives of benzoic acids, showed that antibacterial and antifungal activities could be modeled using molecular connectivity indices such as ⁰χ, ⁰χv, and ²χ. cust.edu.tw This further supports the importance of topological descriptors in predicting the antimicrobial properties of compounds derived from benzoic acid structures.
In a different QSAR study on substituted benzoic acid hydrazides, electronic parameters were found to be significant. semanticscholar.org Specifically, the dipole moment (µ) was effective in describing antifungal activity, while the energy of the lowest unoccupied molecular orbital (LUMO) was important for describing antibacterial activity. semanticscholar.org The contribution of LUMO energy suggests that the interaction of these derivatives with nucleophilic residues in the biological target is a key aspect of their mechanism of action. semanticscholar.org
These findings collectively demonstrate that a combination of topological and electronic descriptors can be effectively used in QSAR models to predict and rationalize the biological activity of this compound derivatives.
Environmental Chemistry and Degradation Pathways of 2 Chlorobenzoic Acid
Biodegradation Mechanisms of 2-Chlorobenzoic Acid
The microbial breakdown of 2-CBA is a key process in its natural attenuation. Various bacterial strains have demonstrated the ability to utilize this compound as a sole source of carbon and energy, breaking it down into less harmful substances.
Several bacterial species have been identified for their capacity to degrade 2-CBA. Klebsiella oxytoca has been shown to use 2-CBA as its sole carbon and energy source in a minimal salt medium. acs.org Similarly, strains of Pseudomonas aeruginosa are capable of metabolizing 2-CBA. researchgate.net Research has also focused on Burkholderia cepacia, which can degrade 2-CBA through co-metabolism, where the bacterium utilizes a primary carbon source, like acetate (B1210297), to support the breakdown of the more complex 2-CBA molecule, particularly under hypoxic conditions. nih.govnih.gov The removal efficiency of 2-CBA by Burkholderia cepacia can be quite high, with studies showing 97-99% removal in membrane bioreactors. nih.gov
| Bacterial Strain | Degradation Capability | Key Findings |
| Klebsiella oxytoca | Utilizes 2-CBA as sole carbon and energy source. acs.org | Degradation follows an ortho-cleavage pathway. acs.org |
| Pseudomonas aeruginosa | Capable of metabolizing 2-CBA. researchgate.net | Part of a versatile group of bacteria that degrade various chloroaromatic compounds. nih.gov |
| Burkholderia cepacia | Degrades 2-CBA via co-metabolism. nih.govnih.gov | High removal efficiency (97-99%) in membrane bioreactors under hypoxic conditions. nih.gov |
The rate and efficiency of 2-CBA biodegradation are significantly influenced by various environmental parameters. For Klebsiella oxytoca, optimal degradation is achieved at a temperature of 37°C and a pH of 7.0. acs.org Similarly, for Enterobacter cloacae, the optimal conditions are a temperature of 37°C and a pH of 7.5. tandfonline.comtandfonline.com Agitation rate also plays a role; for instance, an increase in agitation up to 150 rpm enhances the degradation rate by K. oxytoca. acs.org
The presence of additional carbon and nitrogen sources can have varied effects. For K. oxytoca, the addition of lactose, maltose, and sucrose (B13894) was found to increase 2-CBA biodegradation. acs.org In contrast, certain nitrogen sources like yeast extract, casein, and tryptone inhibited its degradation. acs.org For Enterobacter cloacae, glucose, lactose, sucrose, maltose, succinic acid, and mannitol (B672) increased the degradation rate, while fructose (B13574) and sorbitol showed a repressive effect. tandfonline.com
| Environmental Factor | Optimal Condition/Effect | Bacterial Strain |
| Temperature | 37°C acs.org | Klebsiella oxytoca |
| 37°C tandfonline.com | Enterobacter cloacae | |
| 25°C jbarbiomed.com | Aeromonas hydrophila | |
| pH | 7.0 acs.org | Klebsiella oxytoca |
| 7.5 tandfonline.com | Enterobacter cloacae | |
| 7.0 jbarbiomed.com | Aeromonas hydrophila | |
| Agitation Rate | 150 rpm acs.org | Klebsiella oxytoca |
| Additional Carbon Source | Lactose, maltose, sucrose enhance degradation. acs.org | Klebsiella oxytoca |
| Glucose, lactose, sucrose, etc., enhance degradation; fructose and sorbitol repress it. tandfonline.com | Enterobacter cloacae | |
| Additional Nitrogen Source | Yeast extract, casein, tryptone inhibit degradation. acs.org | Klebsiella oxytoca |
| Lysine, alanine, glutamine, etc., decrease degradation rate. tandfonline.com | Enterobacter cloacae | |
| L-proline slightly enhances biodegradation. jbarbiomed.com | Aeromonas hydrophila |
Advanced Oxidation Processes for Remediation
Advanced oxidation processes (AOPs) represent a suite of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). proquest.com These processes are particularly effective for treating recalcitrant compounds like 2-CBA.
Heterogeneous photocatalysis using titanium dioxide (TiO₂) as a semiconductor is a widely studied AOP for the degradation of organic pollutants. uwo.ca When TiO₂ is irradiated with UV light, it generates electron-hole pairs that lead to the formation of highly reactive hydroxyl radicals. proquest.commdpi.com These radicals can then attack and mineralize organic pollutants like 2-CBA. proquest.com Studies have shown that the photocatalytic degradation of 2-CBA in TiO₂ suspensions is an effective remediation method. nih.gov The process follows first-order kinetics, and optimal conditions have been identified, such as a 2-CBA concentration of 30 mg/L, a TiO₂ dosage of 0.01 g, and a pH of 3.5 under UV light. nih.gov
The mechanism of photocatalytic degradation of organic pollutants by TiO₂ involves the generation of photogenerated holes and electrons upon light excitation. acs.org These holes can directly oxidize the organic molecules adsorbed on the catalyst surface or react with water to form hydroxyl radicals, which are powerful oxidizing agents. acs.org
The initial step in the photocatalytic degradation of chlorobenzoic acid isomers is often a decarboxylation reaction, known as the photo-Kolbe reaction. This leads to the formation of corresponding chlorophenols. Subsequent steps involve successive hydroxylations of the chlorophenol intermediate. In the degradation of 2-CBA, intermediates that have been identified include phenol (B47542), catechol, hydroxyhydroquinone, and chlorohydroquinone. nih.gov Over longer irradiation times, higher carbon intermediates such as 2-hydroxy-benzaldehyde and [1.1'-biphenyl]-2,2'-diol have also been detected. nih.gov The complete degradation process ultimately leads to the mineralization of the organic compound into carbon dioxide and inorganic chloride ions. iwaponline.com
Photocatalytic Degradation using Titanium Dioxide (TiO2)
Effects of Water Matrix Components on Degradation Efficiency
The efficiency of degradation processes for this compound (2-CBA) in aqueous solutions can be significantly influenced by the presence of various water matrix components, such as inorganic anions and natural organic matter. These components can either inhibit or, in some cases, have a negligible effect on the degradation rate by interacting with the reactive species responsible for the breakdown of the pollutant.
While specific studies on the effect of a wide range of ions exclusively on 2-CBA degradation are limited, broader research on the degradation of other aromatic compounds provides insights into potential interactions. For instance, in various advanced oxidation processes (AOPs), ions like chloride (Cl⁻), sulfate (B86663) (SO₄²⁻), carbonate (CO₃²⁻), and bicarbonate (HCO₃⁻) are known to impact degradation efficiency through radical scavenging mechanisms. abertay.ac.ukmdpi.com However, the exact effect can be complex and dependent on the specific AOP and the concentration of the interfering ions. mdpi.com For example, some studies on other pollutants have shown that the presence of chloride ions can sometimes enhance degradation through the formation of other reactive chlorine species. acs.org
Natural organic matter, often quantified as humic acid, can also interfere with degradation. In the context of degradative solidification/stabilization (DS/S) systems using Fe(II) for treating chlorinated organics, studies have suggested that natural organic matter, like humic acid, would not significantly interfere with the degradation reactions. researchgate.net
The following table summarizes the observed effects of certain water matrix components on the degradation of this compound.
Table 1: Influence of Water Matrix Components on this compound Degradation
| Water Matrix Component | Degradation Process | Observed Effect | Reference |
|---|---|---|---|
| Nitrate (NO₃⁻) | Photocatalysis (TiO₂) | Inhibitory | nih.gov |
| Dihydrogen Phosphate (B84403) (H₂PO₄⁻) | Photocatalysis (TiO₂) | Inhibitory | nih.gov |
Heterogeneous Catalytic Ozonation Approaches
Heterogeneous catalytic ozonation is an advanced oxidation process that utilizes a solid catalyst to enhance the efficiency of ozone in degrading recalcitrant organic pollutants like this compound. mdpi.com This method combines the high oxidation potential of ozone with the adsorptive and catalytic properties of a solid material, leading to the generation of highly reactive species, such as hydroxyl radicals, which are effective in breaking down complex organic molecules. mdpi.comrsc.org A variety of materials have been investigated as potential catalysts, including metal oxides, minerals, and modified activated carbons. mdpi.comatlantis-press.com
While much of the research in this area has focused on the degradation of similar compounds like p-chlorobenzoic acid (p-CBA), the principles and catalytic materials are broadly applicable to 2-CBA. Catalysts such as tetravalent manganese feroxyhyte (TMFx) and polyethylene (B3416737) terephthalate (B1205515) (PET) have demonstrated high efficiency in removing p-CBA from aqueous solutions. mdpi.com The synergistic effect between adsorption of the pollutant onto the catalyst surface and the subsequent ozonation is crucial for the process's effectiveness. mdpi.com
Other promising catalysts include metal oxides like cerium oxide (CeO₂), often supported on materials like activated carbon. atlantis-press.comatlantis-press.com The addition of CeO₂ has been shown to significantly enhance the mineralization of benzoic acid by reacting with ozone to produce strong oxidant species. rsc.org Similarly, catalysts like Mn-Cu/Al₂O₃ have been found to improve the removal efficiency of chemical oxygen demand (COD) in wastewater, with the process being attributed to a hydroxyl radical reaction mechanism. nih.gov For the liquid-phase oxidation of 2-chlorotoluene (B165313) to this compound, cobalt (II) acetate has been used as a catalyst in the presence of ozone to increase selectivity and yield. sgastro.com.ua
The table below presents a summary of various catalysts used in the heterogeneous catalytic ozonation of chlorobenzoic acids and related compounds.
Table 2: Catalysts for Heterogeneous Ozonation of Chlorobenzoic Acids and Related Compounds
| Catalyst | Target Compound(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Tetravalent Manganese Feroxyhyte (TMFx) | p-Chlorobenzoic acid | Enhanced removal compared to single ozonation; hydrophobicity and adsorption are key. | mdpi.com |
| Polyethylene Terephthalate (PET) | p-Chlorobenzoic acid | Achieved almost total removal within 15 minutes at neutral pH. | mdpi.com |
| Cerium Oxide (CeO₂) on Activated Carbon | Benzoic acid | Significantly enhanced mineralization by producing strong oxidant species. | atlantis-press.comatlantis-press.comrsc.org |
| Cobalt (II) Acetate | 2-Chlorotoluene (oxidation to 2-CBA) | Increased the selectivity of oxidation to this compound to 88.0%. | sgastro.com.ua |
Fate in Stabilized/Solidified Soil Systems
Assessment of Contaminant Immobilization and Removal Efficiency
Stabilization/Solidification (S/S) is a remediation technique used for contaminated soils that typically employs cementitious binders to immobilize contaminants. researchgate.net Research has been conducted to evaluate the effectiveness of this technology for soils contaminated with this compound. researchgate.net
In one study, two different soil types, a silty sand and a clayey silt, contaminated with 2-CBA were treated with either Portland cement or a magnesium phosphate cement grout. researchgate.net The results showed that after 106 days, the 2-CBA concentration in the silty sand soil mixed with Portland cement was reduced by an average of approximately 60%. researchgate.net The efficiency of contaminant removal was dramatically improved with the addition of a soil amendment. When green waste compost was added to the silty sand/Portland cement mixture, the average reduction in 2-CBA reached over 95%. researchgate.net
The primary mechanism for contaminant reduction in S/S systems is generally considered to be physical immobilization within the solidified matrix, which reduces the leaching potential. researchgate.netnih.gov However, the significant reduction in 2-CBA concentration over time, especially with the addition of compost, suggests that other processes, such as degradation, are also occurring. researchgate.net While S/S is effective in immobilizing many contaminants, the long-term performance and the potential for contaminant degradation within the matrix are key areas of investigation. researchgate.net
Table 3: Removal Efficiency of this compound in Stabilized/Solidified Soil (106 days)
| Soil Type | S/S Binder | Amendment | Average Removal Efficiency | Reference |
|---|---|---|---|---|
| Silty Sand | Portland Cement | None | ~60% | researchgate.net |
Microbe-Material Interactions and Abiotic Degradation Contributions
The significant removal of this compound in S/S systems, particularly when amended with organic materials like compost, points towards the contribution of both microbial and abiotic degradation pathways. researchgate.net The addition of cementitious binders creates a high-pH environment that can initially reduce microbial populations. researchgate.net
In studies using Portland cement, an initial decrease in microbial numbers by a factor of up to 10⁴ was observed. researchgate.net However, this was accompanied by a corresponding increase in dehydrogenase activity, an indicator of microbial metabolic activity, which saw a 250% rise with the addition of compost. researchgate.net Over time, microbial numbers began to recover, while dehydrogenase activity eventually decreased. researchgate.net The use of magnesium phosphate cement resulted in a decrease in bacteria but an increase in fungi, and with the addition of compost, high levels of dehydrogenase activity were sustained for the full 106-day period. researchgate.net These findings suggest that despite the harsh initial conditions, microbial activity is not only possible but can be stimulated within the S/S matrix. researchgate.net
Environmental Persistence and Transformation in Aquatic Environments
The fate of this compound in aquatic environments is governed by a combination of physical, chemical, and biological processes that determine its persistence and transformation. It is considered a non-volatile organic compound. researchgate.net
One of the key transformation pathways in sunlit surface waters is photodegradation. Laboratory experiments have demonstrated that irradiation of 2-CBA in deoxygenated water with a medium-pressure mercury lamp leads to the formation of transformation products. nih.gov The primary products identified were o-hydroxybenzoic acid and benzoic acid, indicating that dechlorination and hydroxylation are important photochemical reactions. nih.gov The gas-phase reaction of 2-CBA with photochemically produced hydroxyl radicals is estimated to have a half-life of 28.5 days. nih.gov
Biodegradation is also a significant process for the removal of chlorobenzoic acids from aquatic and soil environments. epa.govresearchgate.net Numerous studies have isolated microorganisms capable of degrading 2-CBA. For example, Pseudomonas species have been shown to utilize 2-CBA as a sole carbon source, leading to its complete degradation with the release of chloride ions. nih.gov The rate of biodegradation can be influenced by environmental conditions and the presence of other substances. nih.gov In general, aerobic biodegradation is expected to be a dominant fate process for chlorobenzoic acids in natural water systems. epa.gov Screening studies for the related p-chlorobenzoic acid suggest an aerobic biodegradation half-life ranging from two weeks to less than a month in natural waters. epa.gov
Despite these degradation pathways, chlorobenzoic acids can persist in the environment under certain conditions. They are known intermediates in the microbial degradation of more complex chlorinated compounds like polychlorinated biphenyls (PCBs). researchgate.net Their presence in drinking water has been reported, which may result from the chlorination of humic and fulvic acids during water treatment processes. epa.gov
Analytical Methodologies for 2 Chlorobenzoic Acid Research and Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the analysis of 2-Chlorobenzoic acid, offering deep insights into its atomic and molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
In ¹H NMR, the aromatic protons of this compound typically appear as a complex multiplet pattern in the downfield region of the spectrum, a consequence of their distinct electronic environments and spin-spin coupling interactions. The acidic proton of the carboxylic acid group is also readily identifiable, often as a broad singlet at a significant downfield shift. For instance, in a chloroform-d (B32938) (CDCl₃) solvent, the proton signals have been reported as follows: a doublet of doublets at approximately 8.09 ppm, and multiplets around 7.50, 7.40, and 7.31 ppm. wikipedia.org
¹³C NMR spectroscopy provides complementary information by identifying the chemical shift of each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found at the most downfield position. The aromatic carbons exhibit distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group. In CDCl₃, the reported chemical shifts for the carbon atoms are approximately 171.09 (C=O), 134.83, 133.65, 132.54, 131.56, 128.46, and 126.75 ppm. wikipedia.orgchemicalbook.com
¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity/Coupling Constant (J in Hz) |
|---|---|---|---|
| ¹H | CDCl₃ | 8.09 | d, J = 7.44 |
| ¹H | CDCl₃ | 7.50 | m |
| ¹H | CDCl₃ | 7.40 | m |
| ¹H | CDCl₃ | 7.31 | m |
| ¹³C | CDCl₃ | 171.09 | - |
| ¹³C | CDCl₃ | 134.83 | - |
| ¹³C | CDCl₃ | 133.65 | - |
| ¹³C | CDCl₃ | 132.54 | - |
| ¹³C | CDCl₃ | 131.56 | - |
| ¹³C | CDCl₃ | 128.46 | - |
| ¹³C | CDCl₃ | 126.75 | - |
d = doublet, m = multiplet
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
A key feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid group, which is typically observed in the region of 1660-1700 cm⁻¹. researchgate.net One study reports this as a very strong band at 1668 cm⁻¹. researchgate.net The O-H stretching vibration of the carboxylic acid group gives rise to a broad absorption band over a wide range of the spectrum. Additionally, the spectrum will show absorptions related to the aromatic ring, including C-H stretching and out-of-plane bending vibrations, the latter of which are typically found in the 1000-809 cm⁻¹ region. researchgate.net The C-Cl stretching vibration also produces a characteristic absorption.
Key IR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1668 | Very Strong |
| C=C Stretch (Aromatic) | 1600-1450 | Medium to Weak |
| C-H Out-of-Plane Bend | 1000-809 | Strong |
| C-Cl Stretch | 800-600 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound and is often used for quantitative analysis. The presence of the benzene (B151609) ring and the carboxylic acid group, which are chromophores, leads to absorption of UV light.
In an alcohol solvent, this compound exhibits a maximum absorption (λmax) at 229 nm and a shoulder at 278 nm. nih.gov These absorptions are attributed to π → π* electronic transitions within the aromatic system. The intensity of the absorption is directly proportional to the concentration of the compound, which forms the basis for quantitative measurements.
UV-Vis Absorption Maxima for this compound in Alcohol
| λmax (nm) | Molar Absorptivity (log ε) |
|---|---|
| 229 | 3.71 |
| 278 (shoulder) | 2.88 |
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of this compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation pattern. The molecular weight of this compound is 156.57 g/mol . wikipedia.org
In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) is observed at m/z 156, corresponding to the intact molecule. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic [M+2]⁺ peak at m/z 158. The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways include the loss of a hydroxyl radical (•OH) to give a fragment at m/z 139, and the loss of a carboxyl group (•COOH) or carbon monoxide (CO) from the [M-OH]⁺ fragment.
Major Mass Spectral Fragments of this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
|---|---|---|
| 156 | 64.29 | [M]⁺ (C₇H₅³⁵ClO₂) |
| 139 | 99.99 | [M-OH]⁺ |
| 111 | 37.36 | [M-COOH]⁺ |
| 75 | 30.93 | [C₆H₄-H]⁺ |
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for separating this compound from mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is particularly effective.
Several validated HPLC methods have been developed for the determination of this compound. One such method utilizes a C18 column with a mobile phase consisting of a mixture of water, acetonitrile (B52724), and acetic acid, with UV detection at 222 nm. Another reported method for the simultaneous determination of this compound and other impurities employs a C18 column with a mobile phase of 0.05 M potassium dihydrogen phosphate (B84403) (KH₂PO₄) buffer (pH 3) and acetonitrile in a 45:55 (v/v) ratio, with UV detection at 230 nm. These methods demonstrate good resolution and sensitivity for the quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating, identifying, and quantifying individual chemical compounds within a sample mixture. etamu.edu The gas chromatograph separates volatile and thermally stable compounds based on their physical and chemical properties as they pass through a capillary column. etamu.eduinnovatechlabs.com The mass spectrometer then fragments the eluted compounds and sorts the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint for identification. etamu.edu
In the context of this compound research, GC-MS is particularly valuable for the analysis of reaction products, especially in complex matrices like soil extracts where it can be a metabolite of aerobic bacterial degradation of polychlorinated biphenyls (PCBs). researchgate.net Due to the low volatility of chlorobenzoic acids, a derivatization step is typically required before GC-MS analysis. researchgate.net This process converts the acidic functional group into a more volatile ester, such as a methyl ester, making it suitable for gas chromatography. researchgate.net
A study on the determination of 15 chlorobenzoic acid isomers in contaminated soils utilized a derivatization method with diazomethane (B1218177). The optimized procedure involved reacting the sample with diazomethane and 1% methanol (B129727) for one hour at 5°C. researchgate.net The resulting methylated chlorobenzoic acids were then analyzed by GC-MS. researchgate.net
The separation of these derivatives can be achieved using a gas chromatograph equipped with a tandem column arrangement, for instance, coupling a DB-5 and a DB-200 column. researchgate.net This setup enhances the separation of the various isomers. The mass spectrometer, operating in electron ionization (EI) mode, is used for detection and quantification. researchgate.net This methodology has been shown to achieve limits of quantification in the range of 1 to 10 ng g⁻¹ for individual chlorobenzoic acid isomers in soil samples. researchgate.net
The following table summarizes the key parameters of a GC-MS method developed for the analysis of chlorobenzoic acid isomers, which is indicative of the analytical approach that can be taken for product analysis in reactions involving this compound.
Table 1: GC-MS Parameters for Chlorobenzoic Acid Analysis
| Parameter | Description |
| Derivatization Agent | Diazomethane with 1% methanol |
| Reaction Conditions | 1 hour at 5°C |
| GC Columns | Series-coupled DB-5 and DB-200 |
| Detector | Mass Spectrometer with Electron Ionization (EI) |
| Limit of Quantification | 1-10 ng g⁻¹ in soil |
Integrated Process Analytical Technology (PAT) in Continuous Flow Synthesis
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. certech.be In the context of continuous flow synthesis, PAT plays a crucial role in enabling real-time reaction monitoring, which enhances process understanding, efficiency, and control. certech.benih.gov The integration of various analytical tools directly into the flow path allows for the continuous collection of data, facilitating advanced automation and process optimization. certech.be
A notable application of integrated PAT is in the multistep continuous flow synthesis of mesalazine (5-aminosalicylic acid) starting from this compound. nih.govresearchgate.net This synthesis involves a three-step process: nitration of this compound, high-temperature hydrolysis, and subsequent hydrogenation. researchgate.net To monitor this complex reaction sequence in real-time, a suite of complementary PAT tools was integrated into the continuous flow setup. nih.govresearchgate.net
Each step of the synthesis was monitored by a different analytical technique to leverage the specific advantages of each method. nih.gov The initial nitration of this compound to 5-nitro-2-chlorobenzoic acid was monitored using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net The subsequent high-temperature hydrolysis to yield 5-nitrosalicylic acid was analyzed by UV/Vis spectroscopy. nih.govresearchgate.net The final hydrogenation step was monitored using Infrared (IR) spectroscopy. nih.govresearchgate.net In addition to these in-line techniques, the final product was also analyzed by Ultra-High-Performance Liquid Chromatography (UHPLC). nih.govresearchgate.net
This multi-instrument PAT strategy provided real-time quantitative information on the desired products, intermediates, and impurities at multiple points along the synthetic pathway. researchgate.net Advanced data analysis models, including indirect hard modeling and deep learning, were developed to interpret the spectral data and quantify the various chemical species present in the reaction mixture. researchgate.net This data-rich approach not only allows for a deep understanding of the reaction kinetics and pathways but also enables the implementation of feedback control loops to optimize yield and minimize the formation of side products. magritek.com The integration of these PAT tools represents a significant advancement in data-driven continuous flow synthesis, leading to enhanced process control and understanding. nih.govresearchgate.net
Table 2: Integrated PAT in the Continuous Flow Synthesis of Mesalazine from this compound
| Synthesis Step | Reactant | Product | Integrated PAT Tool |
| Nitration | This compound | 5-Nitro-2-chlorobenzoic acid | NMR Spectroscopy |
| Hydrolysis | 5-Nitro-2-chlorobenzoic acid | 5-Nitrosalicylic acid | UV/Vis Spectroscopy |
| Hydrogenation | 5-Nitrosalicylic acid | Mesalazine | IR Spectroscopy |
| Final Product Analysis | - | Mesalazine | UHPLC |
Biological and Biomedical Research Applications of 2 Chlorobenzoic Acid
Antimicrobial Activity of 2-Chlorobenzoic Acid Derivatives
This compound and its derivatives have emerged as a subject of significant research interest due to their potential antimicrobial properties. Scientific investigations have explored their efficacy against a range of pathogenic microorganisms, including both bacteria and fungi. These studies aim to develop new antimicrobial agents by modifying the core structure of this compound.
Derivatives of this compound have demonstrated notable antibacterial activity. In a study evaluating a series of these synthesized compounds, they were tested against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacterium Escherichia coli. nih.gov The results of this antimicrobial screening indicated that the synthesized derivatives exhibited greater antibacterial potential against the Gram-negative Escherichia coli than the Gram-positive bacteria. nih.gov
Further findings from the study revealed that within the derivatives, Schiff's bases of this compound were more potent antimicrobial agents compared to its esters. nih.gov One particular compound from the study emerged as the most potent antimicrobial agent, showing activity comparable to the standard drug norfloxacin (B1679917) against Escherichia coli. nih.gov The differential efficacy is often attributed to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria. The outer membrane of Gram-negative bacteria, composed mainly of lipopolysaccharides, can act as a barrier to certain compounds, but in this case, the derivatives appeared more effective against this type of bacteria. nih.govnih.gov
Antimicrobial Spectrum of this compound Derivatives
| Microorganism | Type | Observed Efficacy of Derivatives | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-Positive Bacteria | Active | nih.gov |
| Bacillus subtilis | Gram-Positive Bacteria | Active | nih.gov |
| Escherichia coli | Gram-Negative Bacteria | Higher activity compared to Gram-positive bacteria | nih.gov |
| Candida albicans | Fungus | Active | nih.gov |
| Aspergillus niger | Fungus | Active | nih.gov |
The investigation into the antimicrobial scope of this compound derivatives has also included their effects on fungal pathogens. Research has confirmed their activity against the fungal strains Candida albicans and Aspergillus niger. nih.gov The ability of these compounds to inhibit the growth of both yeast (C. albicans) and mold (A. niger) suggests a broad-spectrum antifungal potential. The general class of benzoic acid derivatives has been recognized for its activity against various phytopathogenic fungi, indicating a wider potential application in controlling fungal growth. nih.gov
While the precise mechanisms of action for this compound derivatives are still under investigation, the antimicrobial action of benzoic acid and related phenolic compounds offers insight into likely pathways. A widely proposed mechanism for weak organic acids involves the diffusion of the undissociated acid across the microbial cell membrane. nih.gov
Once inside the cytoplasm, where the pH is near neutral, the acid dissociates, releasing a proton and an anion. This process leads to the acidification of the cytoplasm, which can disrupt enzymatic functions and metabolic pathways. nih.gov Furthermore, the accumulation of the anion within the cell can cause osmotic stress and interfere with cellular processes. Another proposed mechanism is the disruption of the cell membrane's integrity and permeability, leading to the leakage of essential intracellular components and ultimately, cell death. frontiersin.org These mechanisms, focused on disrupting fundamental cellular structures and functions like the cell membrane, are common among many antimicrobial compounds.
Pharmacological Relevance as Synthetic Intermediates
Beyond its direct biological activities, this compound is a valuable precursor and building block in the synthesis of various pharmacologically active compounds. wikipedia.org Its chemical structure allows for diverse modifications, making it a key intermediate in the production of drugs for treating inflammation, pain, and diabetes.
Chlorobenzoic acids, as a class, are foundational in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, indomethacin, a potent NSAID used for various forms of arthritis, is a derivative of para-chlorobenzoic acid. basicmedicalkey.com These drugs typically function by inhibiting the synthesis of prostaglandins, which are key mediators of inflammation and pain. basicmedicalkey.com
More directly, derivatives incorporating a benzoic acid framework demonstrate significant potential as anti-inflammatory and analgesic agents. One such compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, synthesized from a salicylic (B10762653) acid derivative, has shown a high affinity for the cyclooxygenase-2 (COX-2) enzyme. nih.gov Inhibition of COX-2 is a key mechanism for reducing inflammation and pain. nih.gov This highlights the role of the benzoic acid scaffold, which can be derived from precursors like this compound, in creating complex molecules with targeted therapeutic effects.
This compound derivatives are crucial starting materials in the synthesis of modern antidiabetic drugs. Specifically, 5-bromo-2-chlorobenzoic acid is a key initial raw material for preparing dapagliflozin, a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. oriprobe.comgoogle.com
The synthesis process involves reacting 5-bromo-2-chlorobenzoic acid to form an acyl chloride. This intermediate then undergoes a Friedel-Crafts acylation reaction to produce a key ketone, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. google.comgoogle.com This molecule serves as a critical building block that is further modified in subsequent steps to construct the final complex structure of dapagliflozin. oriprobe.com The use of this compound in this context underscores its importance in creating advanced therapeutic agents.
This compound in Pharmaceutical Synthesis
| Drug Class | Example Drug | Role of Chlorobenzoic Acid Derivative | Reference |
|---|---|---|---|
| Anti-inflammatory / Analgesic | Indomethacin (a p-chlorobenzoic acid derivative) | Core structural precursor for NSAIDs. | basicmedicalkey.com |
| Antidiabetic (SGLT2 Inhibitor) | Dapagliflozin | 5-bromo-2-chlorobenzoic acid is a key starting material for synthesizing a central intermediate. | oriprobe.comgoogle.com |
Synthesis of Other Therapeutically Relevant Molecules (e.g., Mesalazine, Mefenamic Acid Derivatives)
This compound serves as a crucial starting material or intermediate in the synthesis of several therapeutically important molecules, particularly nonsteroidal anti-inflammatory drugs (NSAIDs). Its chemical structure allows for various modifications to build more complex pharmacologically active compounds.
Synthesis of Mesalazine (5-Aminosalicylic Acid)
Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is an anti-inflammatory drug used to treat inflammatory bowel diseases like ulcerative colitis and Crohn's disease. sciencetechindonesia.comatamanchemicals.com While there are multiple synthetic pathways to produce Mesalazine, one proposed route utilizes this compound as the foundational chemical scaffold. researchgate.net A multi-step process can be employed to transform this compound into the final Mesalazine product. researchgate.net Another green chemistry approach for large-scale production starts with 2-chloro-5-nitro benzoic acid, a derivative of this compound, which is then converted to the final product through hydrolysis and nitro group reduction. rasayanjournal.co.in The connection of this compound to Mesalazine is also highlighted by its identification as "Mesalazine Impurity 20" in some contexts, suggesting it can be a residual component from certain manufacturing processes. nbinno.com
Synthesis of Mefenamic Acid and its Derivatives
Mefenamic acid is an NSAID of the anthranilic acid derivatives class, used for the short-term relief of moderate pain. lookchem.com A common and established method for its synthesis involves the condensation reaction of this compound with 2,3-dimethylaniline. lookchem.comsciepub.com This reaction is typically performed in the presence of a catalyst, such as copper (II) acetate (B1210297), and an acid-binding agent like potassium carbonate or sodium carbonate. sciepub.comgoogle.com
Similarly, other related anti-inflammatory drugs can be synthesized from this compound. For instance, Flufenamic acid is synthesized by reacting this compound with 3-trifluoromethylaniline, using potassium carbonate and copper filings as catalysts. sciepub.com
The following table summarizes the synthesis of these therapeutic molecules from this compound.
| Target Molecule | Starting Materials | Key Reagents/Catalysts | Reference |
| Mefenamic Acid | This compound, 2,3-dimethylaniline | Potassium carbonate, Copper catalyst | sciepub.comgoogle.com |
| Flufenamic Acid | This compound, 3-trifluoromethylaniline | Potassium carbonate, Copper filings | sciepub.com |
Role as Plant Metabolites and Plant Growth Regulators
This compound is recognized for its dual role in the botanical world as both a plant metabolite and a plant growth regulator. nih.govchemicalbook.comebi.ac.uk
As a plant metabolite , it is a compound produced during the metabolic reactions within plants. ebi.ac.uk Its presence has been specifically reported in the freshwater protozoan Euglena gracilis, which contains chloroplasts and shares many metabolic pathways with plants. nih.gov
In its capacity as a plant hormone or plant growth regulator , this compound can influence various physiological processes. nih.govebi.ac.uk Plant growth regulators are compounds that can modulate the formation of stems, leaves, and flowers, as well as the development and ripening of fruit. ebi.ac.uk While direct research on this compound's specific regulatory effects is detailed, related compounds like 2,5-dichlorobenzoyl chloride (CBC) and methyl-2,5-dichlorobenzoate (MCB) have been shown to function as plant growth regulators. cambridge.org These related chemicals can temporarily inhibit seed germination and reduce the dry weight of seedlings, demonstrating the potential for chlorinated benzoic acid derivatives to impact plant development. cambridge.org
Investigations into Toxicity and Hazard Assessment in Biological Systems
The toxicological profile of this compound has been evaluated through various studies and is documented in safety data sheets from chemical suppliers. The primary hazards identified are related to its irritant properties.
Human Health Hazard Assessment
The compound is consistently classified as an irritant. echemi.com Key findings from hazard assessments include:
Eye Irritation : Causes serious eye irritation. echemi.comcarlroth.comsuvchemlaboratorychemicals.com
Skin Irritation : Causes skin irritation. echemi.comcarlroth.comfishersci.com
Respiratory Irritation : May cause respiratory irritation upon inhalation of dust. echemi.com
While it is an irritant, this compound is not classified as acutely toxic, germ cell mutagenic, or a reproductive toxicant based on available data. carlroth.comsuvchemlaboratorychemicals.com Ingestion, inhalation, or skin absorption may be harmful, and when heated to decomposition, it can emit toxic fumes. echemi.com
Ecotoxicity Assessment
Research into the environmental toxicity of halogenated benzoic acids has indicated that their toxicity is directly related to the compound's hydrophobicity. chemicalbook.com Specific ecotoxicity data for this compound, such as its effects on aquatic organisms, is not extensively detailed in the provided search results. carlroth.comherts.ac.uk
The following table summarizes the key toxicity and hazard information for this compound.
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. echemi.comcarlroth.com |
| Serious Eye Damage/Irritation | Category 2/2A: Causes serious eye irritation. echemi.comcarlroth.comsuvchemlaboratorychemicals.com |
| Acute Toxicity | Not classified as acutely toxic. carlroth.comsuvchemlaboratorychemicals.com |
| Germ Cell Mutagenicity | Not classified as germ cell mutagenic. carlroth.comsuvchemlaboratorychemicals.com |
| Reproductive Toxicity | Not classified as a reproductive toxicant. carlroth.comsuvchemlaboratorychemicals.com |
| Specific Target Organ Toxicity | May cause respiratory irritation (single exposure). echemi.com |
Q & A
Q. What experimental methods are recommended for determining the solubility of 2-chlorobenzoic acid in organic solvents?
To evaluate solubility, use gravimetric or spectrophotometric methods with purified solvents (e.g., distilled after treatment with phosphorous pentoxide or potassium hydroxide). Temperature control (±0.1 K) and error analysis (±2% relative error) are critical. Solvent polarity and hydrogen-bonding capacity should be varied to assess trends. For example, studies in acetone, ethanol, and benzene reveal solubility dependencies on solvent properties .
Q. How can researchers validate the identity and purity of newly synthesized this compound derivatives?
Employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via 1H and 13C NMR.
- Mass Spectrometry (EI-MS) : Verify molecular weight and fragmentation patterns.
- Chromatography (HPLC/TLC) : Assess purity using reverse-phase HPLC or TLC-densitometry with appropriate mobile phases (e.g., methanol:water for HPLC) .
- Melting Point Analysis : Compare observed values (e.g., 138–140°C for pure this compound) with literature data .
Q. What are the standard protocols for detecting this compound as a degradation product in pharmaceuticals?
Develop a validated HPLC method with electrospray ionization-tandem mass spectrometry (ESI-MS/MS). Use selected reaction monitoring (SRM) for specificity. Parameters include:
- Column : C18 reverse-phase.
- Mobile Phase : Acetonitrile/water with 0.1% formic acid.
- Calibration : Linear range covering expected concentrations (e.g., 0.1–100 µg/mL).
Cross-validate with spiked recovery experiments to ensure accuracy .
Advanced Research Questions
Q. How can substrate inhibition kinetics be modeled in microbial degradation of this compound?
Apply an unstructured kinetic model with substrate inhibition terms (e.g., Haldane equation):
Where (max growth rate) = 0.8573 h⁻¹, (saturation constant) = 10.441 mM, and (inhibition constant) = 50.95 mM for Klebsiella oxytoca. Validate using batch culture data and NMR-based pathway analysis (e.g., ortho-cleavage intermediates) .
Q. What strategies address data scarcity in toxicity assessments of this compound?
- Computational Surrogates : Use structural analogs (e.g., dichlorobenzoic acid isomers) with >70% similarity scores via DSSTox or ChemIDplus. Note limitations: metabolic excretion pathways (e.g., glycine conjugation) may differ .
- In Silico Tools: Apply QSAR models for acute toxicity prediction (e.g., LD50 >500 mg/kg in rats). Cross-reference Tox21 and NTP 1408 library data, though mechanistic endpoints are lacking .
Q. How do co-substrates influence the biodegradation efficiency of this compound?
Design experiments with additional carbon/nitrogen sources:
- Enhancers : Lactose, maltose, or sucrose (0.2% w/v) increase degradation rates by 20–70% via cometabolism.
- Inhibitors : Glucose or sorbitol reduce rates due to preferential substrate utilization.
- Nitrogen Effects : L-proline enhances growth, while NH4+ inhibits degradation. Monitor via OD600 and HPLC .
Q. What are the challenges in deriving chronic oral reference doses (RfDs) for this compound?
Key limitations include:
- Data Gaps : No subchronic/chronic oral studies in mammals.
- Metabolic Uncertainty : Excretion pathways (urinary glycine conjugates) lack comparative toxicokinetic data.
- Regulatory Thresholds : Reliance on acute LD50 values (>500 mg/kg in rats) is insufficient for chronic risk assessment. Prioritize OECD 452/453 guideline studies for future work .
Q. How can microwave-assisted synthesis optimize the production of 2-phenoxybenzoic acid derivatives?
Compare traditional vs. microwave methods:
- Conditions : Ullmann condensation of this compound with phenol derivatives under dry media.
- Advantages : Microwave irradiation reduces reaction time from hours to minutes and improves yield (>90%).
- Validation : Characterize products via FTIR (C=O stretch at \sim1680 cm⁻¹) and melting point analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
